molecular formula C11H14ISi+ B13449135 Iodonium, phenyl[(trimethylsilyl)ethynyl]- CAS No. 114820-37-0

Iodonium, phenyl[(trimethylsilyl)ethynyl]-

Cat. No.: B13449135
CAS No.: 114820-37-0
M. Wt: 301.22 g/mol
InChI Key: QGFVJIZZRYIFQK-UHFFFAOYSA-N
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Description

Iodonium, phenyl[(trimethylsilyl)ethynyl]-: is a hypervalent iodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various synthetic applications. The presence of the trimethylsilyl and ethynyl groups attached to the iodonium center imparts distinct chemical properties that are exploited in numerous chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodonium, phenyl[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylethynyl (phenyl)iodonium triflate with various nucleophiles. One common method includes the stannylation of calcium carbide followed by Sn-hypervalent iodine (III) exchange reaction, which affords the electrophilic ethynylating agent in high yield . Another approach involves the reaction of alkynyltrimethylsilanes with iodosylbenzene in the presence of a Lewis acid .

Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes used in laboratory settings. The key to successful industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and decomposition of the product.

Scientific Research Applications

Chemistry: Iodonium, phenyl[(trimethylsilyl)ethynyl]- is widely used as an electrophilic ethynylating agent in organic synthesis. Its ability to introduce ethynyl groups into various substrates makes it valuable for constructing complex molecules .

Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s reactivity can be harnessed for the synthesis of bioactive molecules and pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity allows for the efficient production of high-value products .

Mechanism of Action

The mechanism by which iodonium, phenyl[(trimethylsilyl)ethynyl]- exerts its effects involves the activation of the iodonium center by electrophiles or Lewis acids. This activation facilitates the transfer of the ethynyl group to nucleophilic substrates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions employed .

Comparison with Similar Compounds

Uniqueness: Iodonium, phenyl[(trimethylsilyl)ethynyl]- is unique due to the presence of both the trimethylsilyl and ethynyl groups, which impart distinct reactivity and versatility. This makes it a valuable reagent for a wide range of chemical transformations, setting it apart from other hypervalent iodine compounds .

Properties

IUPAC Name

phenyl(2-trimethylsilylethynyl)iodanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ISi/c1-13(2,3)10-9-12-11-7-5-4-6-8-11/h4-8H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVJIZZRYIFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C[I+]C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ISi+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333319
Record name Iodonium, phenyl[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114820-37-0
Record name Iodonium, phenyl[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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